甲基7-氨基庚酸酯

描述

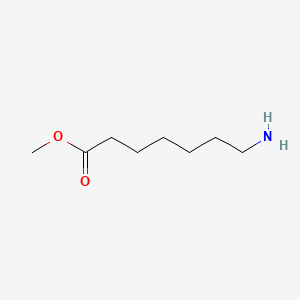

“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “methyl 7-aminoheptanoate hydrochloride” and has a CAS number of 17994-94-4 .

Synthesis Analysis

The synthesis of Methyl 7-aminoheptanoate involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .

Molecular Structure Analysis

The molecular weight of Methyl 7-aminoheptanoate is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Methyl 7-aminoheptanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .

科学研究应用

多功能萃取剂

甲基7-氨基庚酸酯在不相溶液-液系统的相分离领域具有潜在应用。Tao、Adler-Abramovich和Gazit(2015)证明,相关化合物Boc-7-氨基庚酸可以诱导有机溶剂和水混合物的相分离。这种可逆相分离系统由聚集和溶剂化力量之间的平衡驱动,具有在萃取-浓缩和捕获-释放领域的潜在应用(Tao, Adler-Abramovich, & Gazit, 2015)。

药物合成

甲基7-氨基庚酸酯用作药物合成中的中间体。例如,Ran(2012)描述了一种涉及与7-氨基庚酸乙酯盐酸酯反应的过程,用于合成药物Tianeptine Sodium,突出了该化合物在创造具有成本效益和工业可扩展性的制药产品中的作用(Ran, 2012)。

聚合物生产

该化合物参与聚合物如尼龙7的生产。Horn、Freure、Vineyard和Decker(1963)制备了7-氨基庚酸酯作为尼龙7的单体,突出了其在纺织工业中的实用性以及在创造高强度纱线方面的潜力(Horn, Freure, Vineyard, & Decker, 1963)。

生化研究

在生化研究中,甲基7-氨基庚酸酯的衍生物已被合成用于各种研究。Feng等人(2013)合成了(S)-甲基3-(((苄氧羰基)氨基)-7-羟基庚酸酯,这是一种新型细胞毒性环脱氨肽的片段,说明了该化合物在推动细胞毒性活性研究方面的作用(Feng et al., 2013)。

生物医学应用

甲基7-氨基庚酸酯衍生物在生物医学应用中具有潜力。Carta等人(2015)开发了基于吡咯喹啉的化合物,使用7-甲基和6,7-二甲基吡咯喹啉酮衍生物进行生物应用,如细胞迁移和药代动力学/生物分布研究(Carta et al., 2015)。

安全和危害

Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

作用机制

Mode of Action

It is believed that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Methyl 7-aminoheptanoate may be involved in the biosynthesis of seven carbon compounds from malonyl-CoA or malonyl- [acp] and optionally acetyl-CoA .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 7-aminoheptanoate. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

属性

IUPAC Name |

methyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQWZVPEAHOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454561 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-aminoheptanoate | |

CAS RN |

39979-08-3 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)